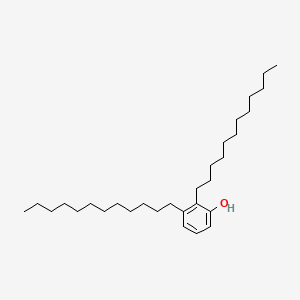
Didodecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecylphenol is an organic compound with the chemical formula
C30H54O
. It is a type of alkylphenol, specifically a phenol substituted with two dodecyl (twelve-carbon) chains. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of lubricants and polymers.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The general reaction can be represented as:
Phenol+2Dodecene→this compound
The reaction conditions often include elevated temperatures (around 100-150°C) and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phenol and dodecene are mixed in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the alkylation process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecylphenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form alkylated cyclohexanols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alkylated cyclohexanols.
Substitution: Esters and ethers of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, didodecylphenol is used as a surfactant and emulsifying agent. It is also employed in the synthesis of various polymers and resins, where it acts as a stabilizer and modifier.
Biology
This compound has applications in biological research, particularly in the study of cell membranes and lipid interactions. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with lipid membranes makes it a candidate for enhancing the bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the production of lubricants, where it improves the thermal stability and performance of the lubricant formulations. It is also used in the manufacture of adhesives, coatings, and sealants.
Mécanisme D'action
Didodecylphenol exerts its effects primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: Another alkylphenol with a nine-carbon chain. It is widely used as a surfactant and in the production of plastics.
Octylphenol: An alkylphenol with an eight-carbon chain, used in similar applications as nonylphenol.
Dodecylphenol: A single dodecyl chain phenol, used in the production of lubricants and as a surfactant.
Uniqueness
Didodecylphenol is unique due to its two long dodecyl chains, which provide enhanced hydrophobicity and surfactant properties compared to its single-chain counterparts. This makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments.
Propriétés
Numéro CAS |
25482-47-7 |
|---|---|
Formule moléculaire |
C30H54O |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
2,3-didodecylphenol |
InChI |
InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3 |
Clé InChI |
ILJOIOLSOMYKNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




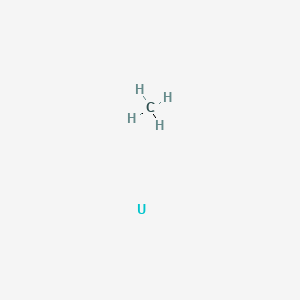
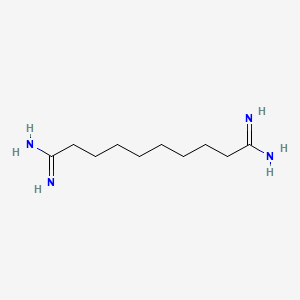
-, (T-4)-](/img/structure/B15345775.png)
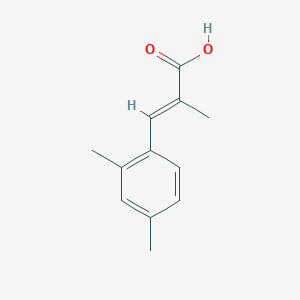

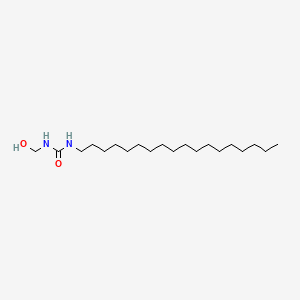
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
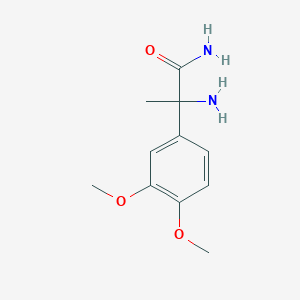
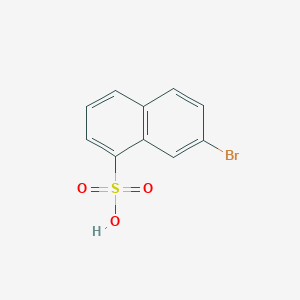
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

